molecular formula C52H52P4Pd B15343703 Tetrakis(methyldiphenylphosphine)palladium(0)

Tetrakis(methyldiphenylphosphine)palladium(0)

Cat. No.: B15343703
M. Wt: 907.3 g/mol
InChI Key: ITKMKJYBFKRFGZ-UHFFFAOYSA-N
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Description

Tetrakis(methyldiphenylphosphine)palladium(0) is an air-sensitive, palladium(0) complex that serves as a versatile catalyst for a wide range of transition-metal-mediated cross-coupling reactions essential in modern organic synthesis and drug discovery . Its structure features a central palladium atom in the zero-oxidation state, coordinated by four methyldiphenylphosphine ligands in a tetrahedral geometry, which stabilizes the metal center and facilitates its catalytic activity . This compound is a cornerstone reagent for forming carbon-carbon (C-C) and carbon-heteroatom bonds. Its primary research value lies in catalyzing pivotal reactions such as the Suzuki-Miyaura coupling, Stille coupling, Heck reaction, and Negishi coupling . The mechanism of action begins with the dissociation of one or two phosphine ligands in solution to generate a coordinatively unsaturated, highly active Pd(0) species . This active catalyst then undergoes oxidative addition with organic halides, followed by transmetalation with an organometallic partner (e.g., boronic acids, stannanes), and concludes with a reductive elimination step to form the new bond and regenerate the Pd(0) catalyst . Compared to its triphenylphosphine analog, the methyldiphenylphosphine ligands in this complex may offer modified steric and electronic properties, which can influence solubility, stability, and catalytic efficiency in specific applications. It is widely used in medicinal chemistry for the synthesis of biaryl compounds and in the development of materials science products, such as organic light-emitting diodes (OLEDs) . This product is intended for research purposes only in a laboratory setting.

Properties

Molecular Formula

C52H52P4Pd

Molecular Weight

907.3 g/mol

IUPAC Name

methyl(diphenyl)phosphane;palladium

InChI

InChI=1S/4C13H13P.Pd/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3;

InChI Key

ITKMKJYBFKRFGZ-UHFFFAOYSA-N

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Pd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(methyldiphenylphosphine)palladium(0) can be synthesized through the reduction of palladium(II) chloride with hydrazine in the presence of methyldiphenylphosphine. The reaction typically proceeds as follows:

PdCl2+4PPh2Me+N2H4Pd(PPh2Me)4+2HCl+N2\text{PdCl}_2 + 4 \text{PPh}_2\text{Me} + \text{N}_2\text{H}_4 \rightarrow \text{Pd(PPh}_2\text{Me})_4 + 2 \text{HCl} + \text{N}_2 PdCl2​+4PPh2​Me+N2​H4​→Pd(PPh2​Me)4​+2HCl+N2​

Industrial Production Methods

Industrial production of tetrakis(methyldiphenylphosphine)palladium(0) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(methyldiphenylphosphine)palladium(0) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form palladium(II) complexes.

    Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.

    Substitution: Ligands in the complex can be substituted with other phosphine ligands or different donor ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and halogens.

    Reduction: Hydrazine and sodium borohydride are frequently used reducing agents.

    Substitution: Reactions often involve other phosphine ligands or nitrogen-based ligands under mild conditions.

Major Products

The major products formed from these reactions include various palladium(II) complexes and substituted palladium(0) complexes, depending on the reagents and conditions used.

Scientific Research Applications

Tetrakis(methyldiphenylphosphine)palladium(0) is extensively used in scientific research due to its catalytic properties. Some of its applications include:

    Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of tetrakis(methyldiphenylphosphine)palladium(0) involves several steps:

    Oxidative Addition: The organic halide undergoes oxidative addition to the palladium(0) center.

    Transmetalation: A suitable organometallic reagent or boronic acid undergoes transmetalation with the palladium complex.

    Reductive Elimination: The desired product is formed through reductive elimination, regenerating the palladium(0) catalyst.

Comparison with Similar Compounds

Comparison with Similar Palladium(0) and Palladium(II) Complexes

Structural and Electronic Differences

The catalytic behavior of palladium complexes is heavily influenced by ligand architecture. Below is a comparison of key structural and electronic properties:

Property Tetrakis(methyldiphenylphosphine)palladium(0) Tetrakis(triphenylphosphine)palladium(0) Bis(triphenylphosphine)palladium(II) Chloride
Ligand Structure Methyldiphenylphosphine (P(C₆H₅)₂CH₃) Triphenylphosphine (P(C₆H₅)₃) Triphenylphosphine (P(C₆H₅)₃)
Oxidation State 0 0 +2
Electronic Effect Moderate electron-donating (methyl group) Moderate electron-donating Electron-withdrawing (due to Cl⁻ ligands)
Steric Hindrance Moderate (smaller methyl vs. phenyl) High (bulky phenyl groups) Moderate
Thermal Stability Limited data 103–107°C (melting point) Stable under inert conditions

Catalytic Performance in Cross-Coupling Reactions

The choice of ligand profoundly impacts reaction efficiency and substrate scope:

Suzuki-Miyaura Coupling
  • Tetrakis(triphenylphosphine)palladium(0) : Widely used for aryl-aryl couplings, achieving yields of 70–95% under mild conditions .
  • Tetrakis(methyldiphenylphosphine)palladium(0): Hypothesized to improve turnover in sterically hindered substrates due to reduced ligand bulk, but experimental validation is sparse .
  • Bis(triphenylphosphine)palladium(II) Chloride : Requires base activation and exhibits lower activity in electron-deficient systems .
Heck Reaction
  • Tetrakis(triphenylphosphine)palladium(0) : Effective for aryl halides and alkenes, with yields >80% .
Cyanation Reactions
  • Tetrakis(triphenylphosphine)palladium(0) : Enables [¹¹C]cyanation for radiopharmaceutical synthesis (e.g., [¹¹C]letrozole) .
  • Methyldiphenylphosphine Analog : Unreported in cyanation, but ligand electron density could favor oxidative addition steps.

Biological Activity

Tetrakis(methyldiphenylphosphine)palladium(0) (Pd(PMePh2)4) is a notable organometallic compound primarily recognized for its catalytic properties in organic synthesis. However, recent research has also illuminated its biological activity, particularly in the context of medicinal chemistry and cellular applications. This article explores the biological implications of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Tetrakis(methyldiphenylphosphine)palladium(0) features a palladium center coordinated by four methyldiphenylphosphine ligands. This structure is significant for its stability and reactivity in various chemical environments. The palladium atom exhibits an 18-electron configuration, typical for stable organometallic complexes.

PropertyValue
Chemical FormulaC72H60P4Pd
Molecular Weight1155.56 g/mol
AppearanceYellow crystalline solid
Melting Point103-107 °C

The biological activity of Pd(PMePh2)4 is primarily attributed to its ability to facilitate specific chemical transformations within cellular environments. Recent studies have indicated that palladium complexes can mediate deprotection reactions, which are crucial in the activation of prodrugs within cells. This process involves the cleavage of protective groups from pharmacologically active compounds, thereby enhancing their therapeutic efficacy.

Key Findings

  • Depropargylation and Deallylation : Research has demonstrated that palladium complexes featuring phosphine ligands can effectively promote depropargylation and deallylation reactions in cell lysates. These reactions are essential for the activation of certain prodrugs, allowing them to exert their pharmacological effects within cells .
  • Subcellular Targeting : Advanced studies have shown that palladium complexes can be engineered for preferential accumulation in mitochondria, where they remain active. This targeting capability opens new avenues for enhancing selective biological effects in drug activation processes .
  • Reactivity in Complex Media : While many palladium sources exhibit limited effectiveness in complex cellular environments, those with designed phosphine ligands demonstrate improved reactivity and stability, making them suitable for biological applications .

Applications in Medicinal Chemistry

The implications of tetrakis(methyldiphenylphosphine)palladium(0) extend into medicinal chemistry, particularly in drug development and synthesis:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound plays a crucial role in synthesizing APIs through various coupling reactions, including Suzuki and Stille couplings. These reactions are vital for constructing complex organic molecules that serve as potential therapeutics .
  • Environmental Applications : Its efficiency in catalyzing reactions with reduced waste generation aligns with green chemistry principles, making it a valuable tool in sustainable pharmaceutical development .

Case Studies

  • Cellular Uptake Studies : In a study examining the cellular uptake of palladium complexes, it was found that modifications to the phosphine ligands significantly influenced the reactivity and localization within cells. This study highlighted the importance of ligand design in optimizing the biological activity of metal complexes .
  • Therapeutic Efficacy : Another investigation focused on the use of Pd(PMePh2)4 in activating prodrugs designed for cancer therapy. The results indicated enhanced cytotoxicity against cancer cell lines when using palladium-mediated activation compared to traditional methods .

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